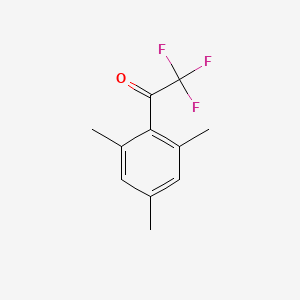

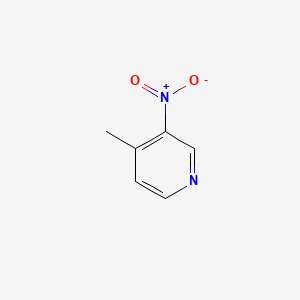

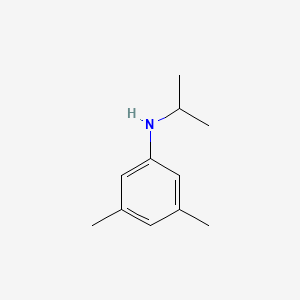

N-异丙基-3,5-二甲基苯胺

描述

N-Isopropyl-3,5-dimethylaniline is a chemical compound related to the family of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. Although the provided papers do not directly discuss N-Isopropyl-3,5-dimethylaniline, they provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and characteristics of N-Isopropyl-3,5-dimethylaniline.

Synthesis Analysis

The synthesis of related compounds, such as the chromophoric reagent 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, involves specific reactions that could be adapted for the synthesis of N-Isopropyl-3,5-dimethylaniline. The method described for synthesizing the azobenzene derivative includes the preparation of thiohydantoins of amino acids, which suggests that similar synthetic routes could be employed for N-Isopropyl-3,5-dimethylaniline, potentially involving isopropyl and methyl groups on the aniline ring .

Molecular Structure Analysis

The molecular structure of N-Isopropyl-3,5-dimethylaniline can be inferred from the structure of related compounds. For instance, the crystal and molecular structure of N,N'-dihydroxy-N,N'-diisopropylhexanediamide, a dimeric N-isopropylhydroxamic acid, was determined using single-crystal x-ray diffraction . This suggests that similar techniques could be used to elucidate the structure of N-Isopropyl-3,5-dimethylaniline, providing insights into its molecular conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The fragmentation reactions of dimethylanilines under electron ionization mass spectrometry have been studied, revealing that the major fragmentation reactions involve the loss of a methyl group and a hydrogen atom . This information is valuable for understanding the stability and reactivity of N-Isopropyl-3,5-dimethylaniline under similar conditions. The behavior of the molecular ions and the differentiation of isomers through mass spectrometric methods could also be relevant for the analysis of N-Isopropyl-3,5-dimethylaniline and its derivatives .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of N-Isopropyl-3,5-dimethylaniline, they do provide data on related compounds that can be used to infer certain properties. For example, the strong intermolecular hydrogen bonds observed in the crystal structure of N,N'-dihydroxy-N,N'-diisopropylhexanediamide suggest that N-Isopropyl-3,5-dimethylaniline may also exhibit significant hydrogen bonding, affecting its solubility and melting point . Additionally, the sensitivity of the azo group in the azobenzene derivative to color change upon exposure to HCl vapor indicates that N-Isopropyl-3,5-dimethylaniline may also have chromophoric properties that could be exploited in analytical applications .

科学研究应用

受阻刘易斯对行为

N-异丙基-3,5-二甲基苯胺与路易斯酸 B(C6F5)3 反应时表现出有趣的行为。该反应形成的加合物在受阻刘易斯对的研究中很重要,这是有机金属化学和催化中的一个相关概念。已经研究了形成的特定加合物的独特结构和反应性质 (Voss 等人,2012)。

DNA 加合物形成

N-异丙基-3,5-二甲基苯胺因其在形成 DNA 加合物中的作用而受到研究。对其 N-羟基化代谢产物的研究表明与 DNA 发生显着的相互作用,从而形成各种 DNA 加合物。这些研究对于理解此类化合物的诱变和潜在致癌特性至关重要 (Cui 等人,2007)。

超临界流体色谱

该物质已用于超临界流体色谱分析方法的开发。该技术有助于识别对二甲基苯胺特定异构体的环境暴露,有助于理解暴露-健康结果的关系 (Strife 等人,2009)。

烷基化动力学

用异丙醇在硫酸中烷基化类似化合物的研究提供了对涉及 N-异丙基-3,5-二甲基苯胺的反应动力学的见解。这些发现对于有机合成和反应机理分析领域非常重要 (Okhrimenko 等人,1984)。

紫外弛豫动力学

对 N-异丙基-3,5-二甲基苯胺的紫外弛豫动力学的研究有助于理解有机分子中的非绝热弛豫动力学。这在光化学和光物理学中至关重要,影响太阳能转换和光化学反应机理 (Thompson 等人,2015)。

细胞内 ROS 产生

对 3,5-二甲氨基苯酚(N-异丙基-3,5-二甲基苯胺的衍生物)产生的活性氧 (ROS) 的研究提供了可能导致癌症的分子机制的见解。这项研究对于理解癌症的细胞和分子生物学以及环境污染物在致癌中的作用至关重要 (Chao 等人,2014)。

哺乳动物细胞中的遗传毒性

N-异丙基-3,5-二甲基苯胺及其衍生物在哺乳动物细胞中的遗传毒性作用已得到探索。了解这些化合物的作用机制在毒理学和癌症研究中至关重要 (Chao 等人,2012)。

安全和危害

未来方向

作用机制

Target of Action

N-Isopropyl-3,5-dimethylaniline, also known as 3,5-dimethyl-N-(propan-2-yl)aniline, is a complex organic compound. Similar compounds, such as aniline derivatives, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of N-Isopropyl-3,5-dimethylaniline involves its interaction with its targets. It’s suggested that aniline derivatives undergo ultrafast H-atom loss upon absorption of an ultraviolet photon . Both N-methyl aniline and 3,5-dimethyl aniline show altered H-atom loss behavior compared to aniline .

Biochemical Pathways

For instance, they can undergo nitrosation, a process that provides a useful test for distinguishing primary, secondary, and tertiary amines .

Pharmacokinetics

The pharmacokinetics of N-Isopropyl-3,5-dimethylaniline involve its absorption, distribution, metabolism, and excretion (ADME). The plasma concentrations of aniline and its dimethyl derivatives after single oral doses were found to be rapidly eliminated compared to other derivatives . The primary acetylated metabolites of aniline; 2,4-dimethylaniline; and 3,5-dimethylaniline were more extensively formed than those of other derivatives .

属性

IUPAC Name |

3,5-dimethyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)12-11-6-9(3)5-10(4)7-11/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJBVFMQPRKIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

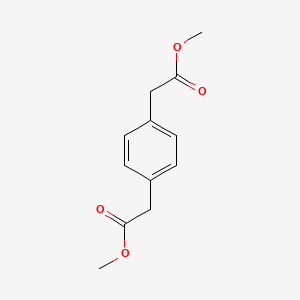

CC1=CC(=CC(=C1)NC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-3,5-dimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。